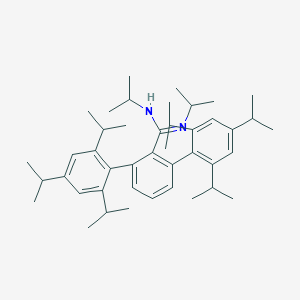![molecular formula C22H22N2O B288940 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, also known as NTBC, is a synthetic compound that has been widely used in scientific research. NTBC is a benzodiazocine derivative and is commonly used as a potent inhibitor of tyrosine hydroxylase. It is a white powder with a molecular formula of C21H21N2O and a molecular weight of 319.4 g/mol.
Mecanismo De Acción
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA, the precursor of dopamine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is a competitive inhibitor of tyrosine hydroxylase and has a high affinity for the enzyme. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a potent inhibitor of tyrosine hydroxylase in vitro and in vivo.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde leads to a decrease in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. This results in a decrease in the levels of these neurotransmitters in the brain and peripheral tissues. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be effective in reducing the levels of catecholamines in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in lab experiments is its high potency as an inhibitor of tyrosine hydroxylase. This allows for the use of low concentrations of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, which reduces the risk of non-specific effects. However, one of the limitations of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is its potential toxicity. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be toxic to some cell types, and caution should be taken when using this compound in cell culture experiments.
Direcciones Futuras
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a useful tool in the study of tyrosine hydroxylase and the biosynthesis of catecholamines. However, there are many areas where further research is needed. One area of future research is the development of more potent and selective inhibitors of tyrosine hydroxylase. Another area of future research is the study of the role of tyrosine hydroxylase in other neurological disorders, such as schizophrenia and depression. Additionally, the potential therapeutic use of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
Métodos De Síntesis
The synthesis of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde involves several steps. The first step is the reaction between 2,3-dimethyl-1,4-naphthoquinone and 4-aminobenzaldehyde to form 8,11-dimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde. The final step involves the reaction of the intermediate with methyl iodide to form 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde.
Aplicaciones Científicas De Investigación
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been extensively used in scientific research as a potent inhibitor of tyrosine hydroxylase. Tyrosine hydroxylase is an enzyme that is involved in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been used to study the role of tyrosine hydroxylase in the biosynthesis of these neurotransmitters. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has also been used in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra.
Propiedades
Nombre del producto |
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde |
|---|---|
Fórmula molecular |
C22H22N2O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3,7,11-trimethyl-3,11-diazatetracyclo[10.8.0.04,9.013,18]icosa-1(12),4(9),5,7,13,15,17,19-octaene-19-carbaldehyde |
InChI |
InChI=1S/C22H22N2O/c1-15-8-9-21-16(10-15)12-24(3)22-17(13-23(21)2)11-18(14-25)19-6-4-5-7-20(19)22/h4-11,14H,12-13H2,1-3H3 |
Clave InChI |
STFOICRWVHGMMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)


![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
